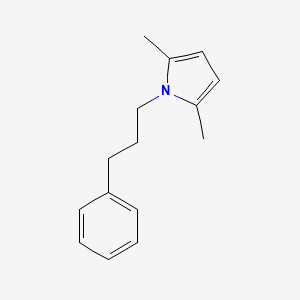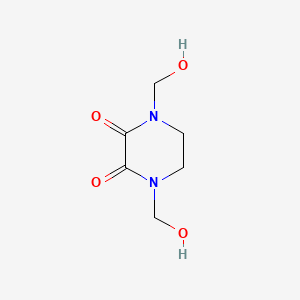
1,4-Bis(hydroxymethyl)piperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(hydroxymethyl)piperazine-2,3-dione is a heterocyclic compound with a piperazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(hydroxymethyl)piperazine-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(hydroxymethyl)piperazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxymethyl groups and the piperazine ring structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazine-2,3-dione derivatives, while reduction reactions can produce hydroxylated piperazine compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(hydroxymethyl)piperazine-2,3-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its use in drug design and development . In industry, it is utilized in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 1,4-Bis(hydroxymethyl)piperazine-2,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. These interactions can lead to various biological effects, depending on the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(hydroxymethyl)piperazine-2,3-dione can be compared with other similar compounds, such as piperazine-2,3-dione and 1,4-bis(2-hydroxyethyl)piperazine . These compounds share structural similarities but differ in their chemical properties and applications. 1,4-Bis(2-hydroxyethyl)piperazine, on the other hand, has additional hydroxyl groups, which can enhance its solubility and interaction with biological molecules .
Eigenschaften
CAS-Nummer |
58176-07-1 |
|---|---|
Molekularformel |
C6H10N2O4 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
1,4-bis(hydroxymethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C6H10N2O4/c9-3-7-1-2-8(4-10)6(12)5(7)11/h9-10H,1-4H2 |
InChI-Schlüssel |
ANCDPTCUGLSMJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C(=O)N1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


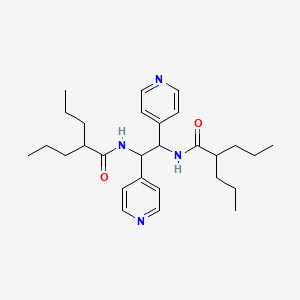
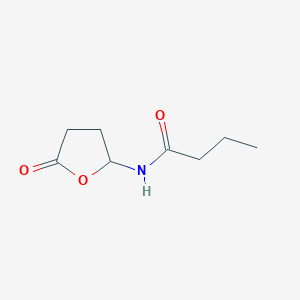
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
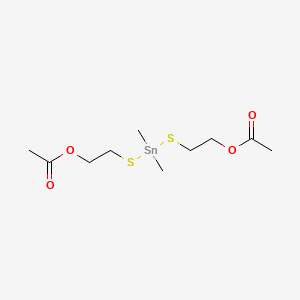
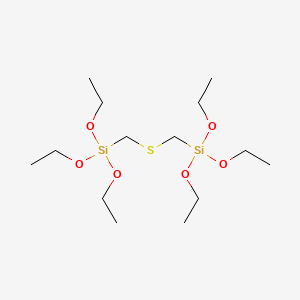

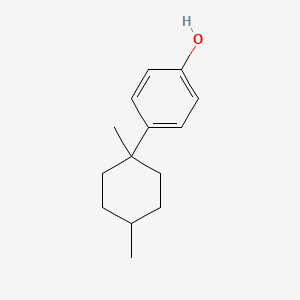

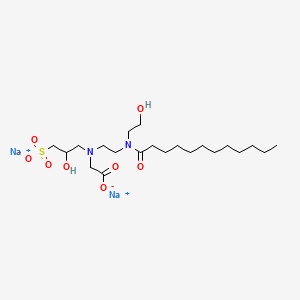
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)

